molecular formula C7H6BrFO B061991 4-Bromo-2-fluorobenzyl alcohol CAS No. 188582-62-9

4-Bromo-2-fluorobenzyl alcohol

Cat. No. B061991
M. Wt: 205.02 g/mol
InChI Key: BWBJZMQPVBWEJU-UHFFFAOYSA-N
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Patent
US06919353B2

Procedure details

To a solution of 4-bromo-2-fluoro-benzyl alcohol (10 g, 49 mmol) in TBF (500 mL) at −78° C. was added BuLi (2.5M, 43 mL, 107 mmol) dropwise keeping the internal temperature below −73° C. After 25 min., trimethylborate (25 mL, 107 mmol) was added and the resulting reaction mixture stirred for 15 h at −78° C., 1 h at 21° C., then diluted with HCl 10% and ethyl acetate. The organic extracts were washed (H2O, brine), dried (MgSO4), filtered and concentrated. The residue was solidified from hexane/ethyl acetate with water (5 drops) to afford the 4-fluoro-3-hydroxymethyl-benzene-boronic acid compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[C:4]([F:10])[CH:3]=1.[Li]CCCC.C[O:17][B:18](OC)[O:19]C>Cl.C(OCC)(=O)C>[F:10][C:4]1[CH:3]=[CH:2][C:9]([B:18]([OH:19])[OH:17])=[CH:8][C:5]=1[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(CO)C=C1)F
Name
Quantity
43 mL
Type
reactant
Smiles
[Li]CCCC
Name
TBF
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
stirred for 15 h at −78° C., 1 h at 21° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below −73° C
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
The organic extracts were washed (H2O, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)B(O)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.